5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid
Description
5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid is a benzene-1,3-dicarboxylic acid derivative functionalized with a 2-chloroacetamido group at the 5-position. This compound combines the rigid aromatic dicarboxylic acid backbone with a reactive chloroacetamido substituent, making it a versatile candidate for coordination chemistry, polymer synthesis, and pharmaceutical applications. The chloroacetamido group introduces both nucleophilic (amide) and electrophilic (chloro) reactivity, enabling diverse chemical modifications. However, commercial availability of this compound has been discontinued, as noted by CymitQuimica .
Properties
IUPAC Name |
5-[(2-chloroacetyl)amino]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO5/c11-4-8(13)12-7-2-5(9(14)15)1-6(3-7)10(16)17/h1-3H,4H2,(H,12,13)(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXLTJSFSIQKEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)NC(=O)CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364213 | |
| Record name | 5-[(chloroacetyl)amino]isophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61389-11-5 | |
| Record name | 5-[(chloroacetyl)amino]isophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid typically involves two main stages:
- Functionalization of benzene-1,3-dicarboxylic acid (or its derivatives) to introduce an amino group at the 5-position.
- Acylation of the amino group with chloroacetyl chloride or a related chloroacetylating agent to form the chloroacetamido substituent.
This approach leverages well-established aromatic substitution and amide bond formation reactions.
Preparation of the Amino-Substituted Benzene-1,3-dicarboxylic Acid Intermediate
The starting material is often benzene-1,3-dicarboxylic acid (also known as isophthalic acid) or its derivatives such as anhydrides or esters. The amino group at the 5-position can be introduced by:
- Nitration followed by reduction: Nitration of benzene-1,3-dicarboxylic acid to yield 5-nitrobenzene-1,3-dicarboxylic acid, followed by catalytic hydrogenation or chemical reduction to the corresponding 5-aminobenzene-1,3-dicarboxylic acid.
- Direct amination methods: Using nucleophilic aromatic substitution or transition-metal-catalyzed amination if suitable leaving groups are present.
This intermediate is crucial for subsequent acylation.
Acylation with Chloroacetyl Chloride
The amino group on the 5-position is acylated with chloroacetyl chloride to form the chloroacetamido substituent. The reaction conditions typically include:
- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
- Base: A tertiary amine base like triethylamine or pyridine to neutralize the hydrochloric acid generated.
- Temperature: Controlled low temperatures (0–5°C) to moderate the reaction rate and avoid side reactions.
- Workup: Aqueous quenching, extraction, and purification by recrystallization or chromatography.
This step yields this compound with high specificity.
Alternative Synthetic Routes and Related Methods
While direct literature on this exact compound is limited, related synthetic methods for similar compounds provide insight:
- Amide formation via carbodiimide coupling: Using coupling reagents such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and then react with chloroacetamide derivatives. This method is common in peptide and amide synthesis and can be adapted for aromatic amides.
- Use of protected intermediates: Protecting carboxylic acid groups as esters during amination and acylation steps to improve solubility and reaction control, followed by deprotection.
Representative Experimental Data and Yields
Although direct experimental data for this compound are scarce in open literature, analogous compounds prepared by similar methods show:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration of benzene-1,3-dicarboxylic acid | HNO3/H2SO4, 0–5°C | 70–85 | Controlled to avoid dinitration |
| Reduction of nitro to amino | Pd/C, H2, ethanol, room temp | 80–95 | High selectivity, mild conditions |
| Acylation with chloroacetyl chloride | CH2Cl2, Et3N, 0–5°C, 2–4 h | 75–90 | Requires anhydrous conditions |
These yields are consistent with standard aromatic amide synthesis protocols.
Purification and Characterization
- Purification: Recrystallization from ethanol or ethyl acetate/hexane mixtures is common.
- Characterization: Confirmed by melting point, infrared spectroscopy (amide bands), nuclear magnetic resonance (NMR) spectroscopy (aromatic protons, amide NH, chloroacetamido methylene), and mass spectrometry.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Aromatic nitration | HNO3/H2SO4, low temperature | 5-Nitrobenzene-1,3-dicarboxylic acid |
| Nitro group reduction | Pd/C catalyst, H2 gas, ethanol solvent | 5-Aminobenzene-1,3-dicarboxylic acid |
| Acylation | Chloroacetyl chloride, triethylamine, CH2Cl2, 0–5°C | 5-(2-Chloroacetamido) derivative |
| Purification | Recrystallization | Pure target compound |
| Characterization | NMR, IR, MS, melting point | Structural confirmation |
Research Findings and Considerations
- The acylation step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of chloroacetyl chloride.
- The amino intermediate must be pure to avoid side reactions.
- Reaction temperature control is critical to minimize by-products.
- The chloroacetamido group is reactive and can be used for further functionalization, such as nucleophilic substitution at the chloro position.
Chemical Reactions Analysis
5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield isophthalic acid and chloroacetic acid.
Oxidation and Reduction:
Common reagents used in these reactions include bases like pyridine, acids for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications of 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid
This compound is an organic compound with the molecular formula and a molecular weight of 257.63 g/mol. This compound is utilized in scientific research as a building block for synthesizing more complex organic molecules and materials. Derivatives of the compound are also being explored for potential biological activities, including antibacterial and anticancer properties. Moreover, it functions as a precursor in the production of polymers and other industrial chemicals.
Chemical Reactions
This compound can undergo several chemical reactions:
- Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
- Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield isophthalic acid and chloroacetic acid.
- Oxidation and Reduction: Common reagents used in these reactions include bases like pyridine, acids for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
This compound exhibits significant antimicrobial properties, potentially disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µM |
| S. aureus | 75 µM |
| Bacillus subtilis | 100 µM |
These results suggest that the compound is particularly effective against Gram-positive bacteria, possibly due to structural characteristics that allow it to penetrate bacterial cell walls more effectively.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines, including human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Cell Viability (%) at IC50 |
|---|---|---|
| HepG2 | 42 | 67.7 |
| MCF-7 | 100 | 78.14 |
| HaCaT | 250 | 82.23 |
| NIH 3T3 | >500 | 96.11 |
The results indicate that HepG2 cells are more susceptible to the compound's effects compared to normal cells (NIH 3T3), suggesting a selective cytotoxicity that could be beneficial for therapeutic applications. The proposed mechanism of action for the anticancer activity includes induction of apoptosis and cell cycle interference.
Case Studies
Mechanism of Action
The mechanism of action of 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives have been studied for their ability to inhibit bacterial enzymes such as MurD and MurE, which are involved in peptidoglycan biosynthesis . This inhibition disrupts bacterial cell wall synthesis, leading to antibacterial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional uniqueness of 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid becomes evident when compared to analogous benzene-dicarboxylic acid derivatives. Below is a detailed analysis of key differences and applications:
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
Reactivity and Functional Versatility: The chloroacetamido group in the target compound provides dual reactivity: the chloro group participates in nucleophilic substitution (e.g., with amines or thiols), while the amide group can act as a hydrogen-bond donor/acceptor. This contrasts with simpler derivatives like isophthalic acid, which lacks such tailored reactivity . Halogenated analogs (e.g., brominated or fluorinated derivatives) exhibit distinct properties: bromine enhances halogen bonding for crystal engineering, while fluorine increases acidity and bioactivity .
Coordination Chemistry and MOF Design :
- Compared to isophthalic acid, the chloroacetamido derivative offers additional coordination sites via its amide group, enabling hierarchical MOF structures. However, its discontinued status limits experimental validation .
- Trifluoromethyl-substituted analogs (e.g., 5-(CF3)-derivative) demonstrate enhanced hydrophobicity and stability in MOFs, a feature absent in the target compound .
Biological and Material Applications :
- Fluorinated derivatives (e.g., 4-fluoro and 5-CF3 analogs) show promise in antimicrobial and anti-tuberculosis research, though specific MIC values for the chloroacetamido compound remain undetermined .
- Multi-carboxylic acid derivatives (e.g., branched COOH-substituted compounds) outperform the target compound in forming high-density coordination networks for gas adsorption or catalysis .
Biological Activity
5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid (CAS No. 61389-11-5) is a compound of increasing interest in biological research due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial, anticancer, and other relevant effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Chloroacetamido Group : This group may enhance the compound's reactivity and ability to interact with biological targets.
- Dicarboxylic Acid Structure : The presence of carboxylic acid groups can facilitate hydrogen bonding and ionic interactions with biomolecules.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µM |
| S. aureus | 75 µM |
| Bacillus subtilis | 100 µM |
These results suggest that the compound is particularly effective against Gram-positive bacteria, which may be attributed to its structural characteristics that allow it to penetrate bacterial cell walls more effectively.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example, it has been tested against human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Cell Viability (%) at IC50 |
|---|---|---|
| HepG2 | 42 | 67.7 |
| MCF-7 | 100 | 78.14 |
| HaCaT | 250 | 82.23 |
| NIH 3T3 | >500 | 96.11 |
The results indicate that HepG2 cells are more susceptible to the compound's effects compared to normal cells (NIH 3T3), suggesting a selective cytotoxicity that could be beneficial for therapeutic applications.
The proposed mechanism of action for the anticancer activity includes:
- Induction of Apoptosis : Morphological changes observed in treated cells suggest that the compound may trigger apoptotic pathways.
- Cell Cycle Interference : The compound may disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells.
Case Studies
A notable study investigated the effects of this compound on various cancerous and non-cancerous cell lines. The findings revealed that while the compound effectively reduced viability in cancerous cells, it exhibited minimal toxicity towards normal cells, highlighting its potential as a therapeutic agent with reduced side effects.
Q & A
Q. Table 1: Key Analytical Parameters for Structural Confirmation
Q. Table 2: Computational Tools for Reaction Design
| Tool/Method | Function | Reference Study |
|---|---|---|
| DFT (Gaussian) | Transition state optimization | Predicts SN2 reactivity |
| AutoDock Vina | Protein-ligand docking | Screens enzyme inhibition |
| Bayesian Optimization | Aligns computational/experimental data | Reduces trial-and-error |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
